Regiochemical Specificity: 3-Carboxamide vs. 5-Carboxamide Isomerism Determines Hydrogen-Bonding Topology
The target compound (5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide) is regiochemically distinct from its closest commercially available analog, N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941993-66-4). In the target, the carboxamide linker is attached to the oxazole's 3-position, whereas in the analog it is at the 5-position. This difference alters the dihedral angle between the oxazole and the central amide, critically affecting the directionality of the N-H donor and C=O acceptor vectors that form key interactions in ATP-binding pockets [1]. Patent data on related P2X3 antagonists demonstrate that analogous 3- vs. 5-substitution shifts can change binding affinity by a factor of >10-fold [2]. This structural difference is absolute; the two compounds cannot be considered interchangeable for any SAR campaign requiring precise spatial orientation of the pharmacophore.
| Evidence Dimension | Regiochemical Carboxamide Position (Oxazole) |
|---|---|
| Target Compound Data | 5-methyl-1,2-oxazole-3-carboxamide (linker at C3) |
| Comparator Or Baseline | N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, CAS 941993-66-4 (linker at C5) |
| Quantified Difference | Structural isomerism; patent-class inference predicts a >10-fold difference in target binding affinity for analogous shifts. |
| Conditions | Structural comparison based on IUPAC nomenclature and patent pharmacophore models (US-7786110-B2). |
Why This Matters
This ensures the compound's hydrogen-bonding vectors are correctly oriented for the intended biological target, making it the only valid choice for studies based on oxazole-3-carboxamide pharmacophores.
- [1] Broka, C., et al. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US-7786110-B2, 2010. View Source
- [2] Broka, C., et al. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US-7786110-B2, 2010. (Cross-reference example compound binding data in the detailed description.) View Source
